![molecular formula C15H11BrN2O B5612225 2-bromo-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5612225.png)
2-bromo-N-[4-(cyanomethyl)phenyl]benzamide
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Description
2-bromo-N-[4-(cyanomethyl)phenyl]benzamide is a compound of interest in organic chemistry due to its potential as an intermediate for various chemical syntheses and reactions. The synthesis and study of its properties contribute to our understanding of its applications in material science, pharmaceuticals, and chemical research.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions including bromination, amide formation, and cyanation processes. For instance, compounds with related structures have been synthesized in good yields and characterized spectroscopically, demonstrating the feasibility of obtaining such compounds through systematic synthetic routes (Saeed et al., 2020).
Molecular Structure Analysis
Molecular structure characterization is typically achieved through X-ray crystallography, spectroscopic methods (NMR, IR, MS), and theoretical calculations (DFT). These analyses reveal details about molecular conformations, intermolecular interactions, and electronic structures. For example, detailed X-ray structure characterization and Hirshfeld surface analysis have been employed to understand the solid-state structures of similar benzamide derivatives (Saeed et al., 2020).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including coupling reactions and nucleophilic substitutions, which are crucial for further modifications and derivatization. The reactivity is often influenced by the presence of electron-withdrawing or electron-donating groups attached to the benzamide core.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, are determined by the compound's molecular structure. For instance, specific benzamide derivatives show distinct crystalline structures and thermal behaviors, providing insights into their stability and solubility (Polo et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-[4-(cyanomethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-14-4-2-1-3-13(14)15(19)18-12-7-5-11(6-8-12)9-10-17/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKCKZGISQZGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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